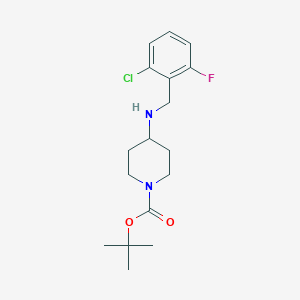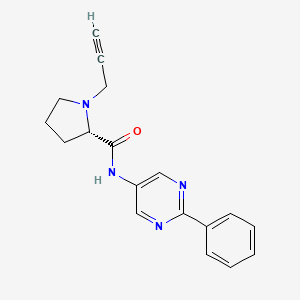
(2S)-N-(2-phenylpyrimidin-5-yl)-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-N-(2-phenylpyrimidin-5-yl)-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide, commonly known as P2X7 receptor antagonist, is a chemical compound that is used in scientific research. It is a potent and selective antagonist of P2X7 receptors, which are known to play a crucial role in various biological processes.
作用机制
P2X7 receptor antagonist works by blocking the P2X7 receptor, which is a ligand-gated ion channel that is expressed on the surface of various cells, including immune cells and neurons. When activated, the P2X7 receptor allows the influx of calcium ions into the cell, leading to various downstream signaling pathways. By blocking this receptor, P2X7 receptor antagonist can modulate various cellular processes, including inflammation, apoptosis, and cell proliferation.
Biochemical and physiological effects:
P2X7 receptor antagonist has been shown to have various biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines, such as IL-1β and TNF-α, and inhibit the activation of immune cells, such as macrophages and T cells. In addition, it can also modulate neurotransmitter release and synaptic plasticity.
实验室实验的优点和局限性
P2X7 receptor antagonist has several advantages for lab experiments. It is a potent and selective antagonist, which allows for precise modulation of P2X7 receptor activity. It is also relatively stable and can be easily synthesized in large quantities. However, one of the limitations of P2X7 receptor antagonist is its potential off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for the study of P2X7 receptor antagonist. One area of research is the development of more potent and selective P2X7 receptor antagonists. Another area is the investigation of the role of P2X7 receptor in various diseases, such as cancer and neurodegenerative disorders. In addition, the potential use of P2X7 receptor antagonist as a therapeutic agent in clinical settings should be explored further.
Conclusion:
In conclusion, P2X7 receptor antagonist is a potent and selective antagonist of P2X7 receptors that has potential therapeutic applications in various diseases. Its mechanism of action involves blocking the P2X7 receptor and modulating various cellular processes. While it has several advantages for lab experiments, its potential off-target effects should be taken into consideration. Further research is needed to fully understand the potential of P2X7 receptor antagonist as a therapeutic agent.
合成方法
The synthesis of P2X7 receptor antagonist involves several steps. The starting material is 2-phenylpyrimidine-5-carboxylic acid, which is first converted into its acid chloride derivative. This derivative is then reacted with (2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid to obtain the desired compound.
科学研究应用
P2X7 receptor antagonist has been extensively studied for its potential therapeutic applications. It has been shown to be effective in the treatment of various diseases, including chronic pain, inflammation, and autoimmune disorders. In addition, it has also been studied for its potential use in cancer treatment.
属性
IUPAC Name |
(2S)-N-(2-phenylpyrimidin-5-yl)-1-prop-2-ynylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c1-2-10-22-11-6-9-16(22)18(23)21-15-12-19-17(20-13-15)14-7-4-3-5-8-14/h1,3-5,7-8,12-13,16H,6,9-11H2,(H,21,23)/t16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNZSWBGLQKFGRR-INIZCTEOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCCC1C(=O)NC2=CN=C(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCN1CCC[C@H]1C(=O)NC2=CN=C(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(cyanomethyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2967669.png)
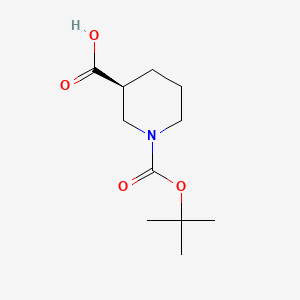
![4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-phenylbenzenecarboxamide](/img/structure/B2967673.png)
![2-(4-Ethoxyphenyl)-1-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2967674.png)
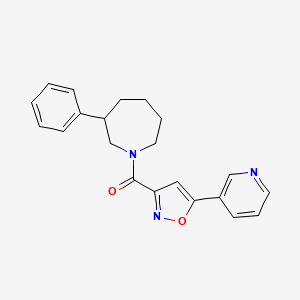
![N-[[1-[(3-Fluorophenyl)methyl]triazol-4-yl]methyl]thiophene-2-carboxamide](/img/structure/B2967679.png)
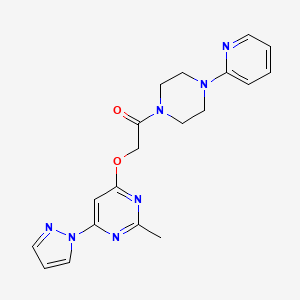
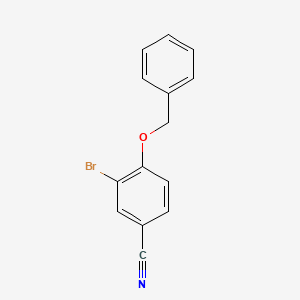
![2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2967683.png)
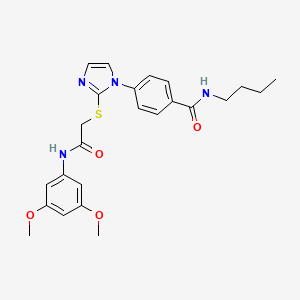
![2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2967689.png)

![N-(3,4-dimethoxyphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2967691.png)
